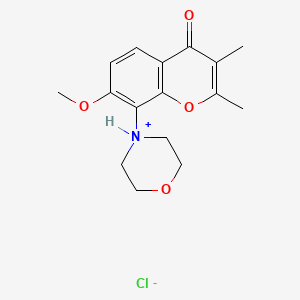
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing nitrogen and oxygen atoms, attached to the chromone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the morpholine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-7-methoxy-8-dimethylamino-methylflavone hydrochloride: Known for its central nervous system stimulant activity.
7-Methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-4H-1-benzopyran-4-one: Another chromone derivative with similar structural features.
Uniqueness
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and methoxy group contribute to its solubility and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
73771-78-5 |
|---|---|
分子式 |
C16H20ClNO4 |
分子量 |
325.79 g/mol |
IUPAC名 |
7-methoxy-2,3-dimethyl-8-morpholin-4-ium-4-ylchromen-4-one;chloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-16-12(15(10)18)4-5-13(19-3)14(16)17-6-8-20-9-7-17;/h4-5H,6-9H2,1-3H3;1H |
InChIキー |
URGONFZGZXWZAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[NH+]3CCOCC3)OC)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















